![molecular formula C10H7BrO2 B8151625 Methyl 3-bromo-5-ethynylbenzoate](/img/structure/B8151625.png)
Methyl 3-bromo-5-ethynylbenzoate
Overview
Description
Methyl 3-bromo-5-ethynylbenzoate is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-5-ethynylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-ethynylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Brominated trihalomethylenones, including Methyl 3-bromo-5-ethynylbenzoate, are used as precursors in the synthesis of various heterocyclic compounds such as pyrazoles, which have diverse applications in chemistry (Martins et al., 2013).
Derivatives of this compound, like 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, demonstrate promising antimicrobial activity against various bacteria, suggesting potential pharmaceutical applications (Bhagat et al., 2012).
Methyl 3-bromo-5-ethynylbenzoate can be used in the synthesis of unsymmetrical polyhydroquinoline derivatives, which are significant in medicinal chemistry (Khaligh, 2014).
Its derivatives have been used as building blocks for radical cyclisation onto azoles, important in the synthesis of complex heterocycles, potentially useful in drug discovery and material science (Allin et al., 2005).
Certain derivatives have been identified as potent antidopaminergic agents, indicating potential as new antipsychotic drugs (Högberg et al., 1990).
Studies on the crystal structures of derivatives, like methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate, reveal insights into molecular associations and structural differences, aiding material science research (Ebersbach et al., 2022).
The compound has been used in synthesizing various heterocyclic acetylene derivatives, which are significant in the development of new chemical entities (Shvartsberg et al., 1969).
Certain pyridyl–pyrazole-3-one derivatives synthesized using this compound show weak growth inhibition on tumor cell lines, suggesting potential applications in cancer research (Huang et al., 2017).
properties
IUPAC Name |
methyl 3-bromo-5-ethynylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFRXUXCLZJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-ethynylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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